Dodecahydro-1,4,7,9b-tetraazaphenalene
Overview
Description
Synthesis Analysis
The synthesis of Dodecahydro-1,4,7,9b-tetraazaphenalene and its analogs involves intricate chemical processes. For instance, the synthesis of 2,3,5,6-tetrahydro-1H,4H,11cH-3a,6a,11b-triazabenz[de]anthracene, a related compound, has been described in detail, with a focus on its differing conformations (Beddoes et al., 1987). Another study presented the synthesis of a chiral cyclic aminal derived from rac-1,2-propanediamine, which is part of the compound's chemical group (Rivera et al., 2012).
Molecular Structure Analysis
The molecular structure of Dodecahydro-1,4,7,9b-tetraazaphenalene and its related compounds have been extensively analyzed. For example, a nuclear magnetic resonance study of a related isomer highlighted its trans-fused rings in chair forms (Pachler & Parrish, 1968). Another study focused on the static and dynamic geometry of 1,3,6,8-tetraazatricyclo[4.4.1.1(3,8)]dodecane, revealing its cage-like molecular structure (Zwier et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are diverse. For instance, the generation and trapping of a highly strained bicyclic alkyne in a related compound show the complexity of its chemical reactions (Tümer et al., 2001).
Physical Properties Analysis
The physical properties of Dodecahydro-1,4,7,9b-tetraazaphenalene have been explored through various methods. The structure and photophysics of 1,3,6,8-tetraazatricyclo[4.4.1.1(3,8)]dodecane, a molecule with similarities, were studied, offering insights into the physical characteristics of these types of compounds (Zwier et al., 2002).
Chemical Properties Analysis
The chemical properties of this compound are characterized by a range of interactions and reactivities. Studies such as the electron delocalization in the radical cation of 1,3,6,8-tetraazatricyclo[4.4.1.1(3,8)]dodecane provide valuable insights into its chemical properties (Zwier et al., 2002).
Scientific Research Applications
Nuclear Magnetic Resonance Study :
- A study focused on the nuclear magnetic resonance of a similar compound, indicating its structural properties and potential for further chemical analysis (Pachler & Parrish, 1968).
Chiral Cyclic Aminal Synthesis :
- Research on the synthesis of a chiral cyclic aminal derived from a related compound, highlighting its potential in chemical synthesis and analysis (Rivera et al., 2012).
Redox Properties Study :
- A study presenting the one-step synthesis of Dodecahydro-3a,9a-diazaperylene, a closely related compound, and its redox properties, which could have implications in electrochemistry and material science (Rawashdeh et al., 2001).
High-Energy Density Material Design :
- Exploration of a novel high-energy density material based on a structurally similar compound, offering insights into its potential use in energy storage and explosives (Jin et al., 2014).
Study of Binary Organic Liquid Mixtures :
- Benchmark values for Soret, thermal diffusion, and diffusion coefficients were established in a study using binary mixtures including a related compound, relevant for understanding liquid mixture behaviors (Platten et al., 2003).
Carbocyclization Reactions :
- A study on carbocyclization reactions of cycloalkenes, employing a similar compound, which is relevant in organic synthesis (Mezzetti et al., 1985).
Corrosion Inhibition Study :
- Research on the corrosion inhibition properties of a related compound, which has implications in material science and engineering (Chikh et al., 2005).
properties
IUPAC Name |
2,6,10,13-tetrazatricyclo[7.3.1.05,13]tridecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-4-10-8-3-6-12-9-2-5-11-7(1)13(8)9/h7-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJURNUHQCGRLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CCNC3N2C1NCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909584 | |
Record name | Dodecahydro-1,4,7,9b-tetraazaphenalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecahydro-1,4,7,9b-tetraazaphenalene | |
CAS RN |
10553-85-2 | |
Record name | 1,4,7,9b-Tetraazaphenalene, dodecahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010553852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000737090 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecahydro-1,4,7,9b-tetraazaphenalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perhydro-1,4,7,9β-tetraazaphenalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the known structural information about Dodecahydro-1,4,7,9b-tetraazaphenalene?
A: Dodecahydro-1,4,7,9b-tetraazaphenalene (C9H18N4) is an organic compound formed from the condensation of acrolein and ammonia []. While its specific spectroscopic data isn't detailed in the provided research, one study determined the structure of Dodecahydro-1,4,7,9b-tetraazaphenalene trihydrochloride hemihydrate (C9H18N4.3HCl.1/2H2O) using X-ray crystallography []. This revealed the spatial arrangement of atoms within the molecule, providing valuable insights into its potential chemical properties.
Q2: Are there any known applications or potential uses for Dodecahydro-1,4,7,9b-tetraazaphenalene based on the available research?
A: Currently, the provided research focuses primarily on the synthesis and structural characterization of Dodecahydro-1,4,7,9b-tetraazaphenalene [, ]. There is no mention of specific applications or uses for this compound in the provided abstracts. Further research is needed to explore its potential in various fields, such as material science, catalysis, or pharmaceuticals.
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